molecular formula C10H3Cl2F3N4 B3038859 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 91895-37-3

4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B3038859
CAS No.: 91895-37-3
M. Wt: 307.06 g/mol
InChI Key: AYXRADUSDDFHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline is a heterocyclic compound featuring a triazoloquinoxaline core with chlorine substituents at positions 4 and 8 and a trifluoromethyl (-CF₃) group at position 1. This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, which is recognized for its diverse biological activities, including anticancer, antiviral, and receptor antagonism .

The synthesis of such derivatives typically involves nucleophilic substitution reactions. For example, Ibrahim et al. demonstrated that 2,3-dichloroquinoxaline reacts with hydrazine hydrate to form intermediates, which are subsequently modified with triethylorthoformate and other reagents to introduce substituents like chlorine and trifluoromethyl groups .

Properties

IUPAC Name

4,8-dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl2F3N4/c11-4-1-2-5-6(3-4)19-8(7(12)16-5)17-18-9(19)10(13,14)15/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXRADUSDDFHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N3C(=NN=C3C(F)(F)F)C(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl2F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline typically involves the reaction of 4,8-dichloroquinoxaline with trifluoromethyl-substituted triazole derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of triazoloquinoxalines are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with structurally related analogs:

Compound Substituents Key Structural Differences
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline Cl (4,8), CF₃ (1) Baseline compound; dual Cl for enhanced electrophilicity
4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline (Compound 90) Cl (4) Lacks CF₃ and 8-Cl; simpler structure
CP-68,247 (8-Chloro-4-(cyclohexylamino)-1-CF₃ analog) Cl (8), CF₃ (1), cyclohexylamino (4) Amino group at 4 enhances receptor selectivity
R-7050 (8-Chloro-4-(phenylthio)-1-CF₃ analog) Cl (8), CF₃ (1), SPh (4) Thioether group improves solubility and TNF-α inhibition
1-(4-Chlorophenyl)-4-CF₃ analog (CAS 338773-13-0) Cl (phenyl), CF₃ (4) Chlorophenyl substituent alters steric bulk

Key Observations :

  • Trifluoromethyl Group : The CF₃ group at position 1 improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeting analogs (e.g., CP-68,247) .
  • Functional Groups: Substituents like thioether (R-7050) or amino (CP-68,247) modulate solubility and target specificity. For instance, R-7050’s phenylthio group increases DMSO solubility (2 mg/mL) compared to chlorinated analogs .

Key Findings :

  • Receptor Antagonism: CP-68,247’s cyclohexylamino group at position 4 confers A₁ receptor selectivity, whereas the target compound’s dichloro configuration may favor different targets (e.g., Topo II) .
  • Antiviral Activity : Thioamide-containing derivatives (Henen et al.) show moderate activity against viruses, suggesting the target compound’s dichloro-CF₃ structure might lack this due to reduced nucleophilic reactivity .
  • Cytotoxicity : Dichloro analogs (e.g., El-Adl et al.) exhibit potent Topo II inhibition, implying the target compound could share this mechanism but with altered potency .
Physicochemical and Pharmacokinetic Properties
Property Target Compound CP-68,247 R-7050
Molecular Weight ~380 (estimated) 392.8 380.77
Solubility Low (predicted) Low (lipophilic) 2 mg/mL in DMSO
LogP ~3.5 (estimated) 4.1 4.3
Metabolic Stability High (CF₃ group) Moderate High (SPh group)

Insights :

  • The target compound’s dichloro-CF₃ structure likely results in low aqueous solubility, similar to CP-68,247, but its metabolic stability may be superior to amino-substituted analogs .
  • R-7050’s phenylthio group improves solubility in DMSO, a trait absent in the target compound, which may limit formulation options .

Biological Activity

4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline (CAS No. 91895-37-3) is a synthetic compound belonging to the class of triazoloquinoxalines. It is characterized by its unique heterocyclic structure, which combines a triazole ring with a quinoxaline moiety. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications in various fields, including pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₀H₃Cl₂F₃N₄
  • Molecular Weight : 307.06 g/mol
  • Structure : The compound features two chlorine atoms and a trifluoromethyl group that enhance its electrophilicity and reactivity.

Biological Activities

Research indicates that derivatives of triazoloquinoxalines, including this compound, exhibit a wide range of pharmacological activities:

  • Anticonvulsant Activity : Several studies have reported that compounds with the triazoloquinoxaline structure demonstrate significant anticonvulsant properties. For example, derivatives have been evaluated for their efficacy against various seizure models in animal studies .
  • Anticancer Properties : This compound has shown promising results in inhibiting the growth of cancer cell lines. In particular, studies have highlighted its activity against melanoma (A375), cervical carcinoma (HeLa), and lung cancer (A549) cell lines. One derivative was found to be more effective than the standard drug Etoposide .
  • Antimicrobial Activity : Triazoloquinoxaline derivatives are known for their antibacterial and antifungal effects. The structural components contribute to their ability to disrupt microbial cell function .
  • Anti-inflammatory Effects : The interaction of this compound with cannabinoid receptors suggests potential applications in managing inflammatory conditions .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : The compound shows affinity for cannabinoid receptor type 2 (CB2), which is involved in immune response modulation .
  • Cell Cycle Arrest : It has been demonstrated to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase and modulating pro-apoptotic and anti-apoptotic proteins .

Case Studies

Several case studies have explored the biological activity of this compound:

  • A study evaluating a series of triazoloquinoxaline derivatives found that three specific compounds exhibited notable cytotoxicity against A375 melanoma cells. These findings suggest the potential for developing new anticancer agents based on this scaffold .
  • Another investigation focused on the synthesis and biological evaluation of novel derivatives indicated that modifications to the triazole and quinoxaline rings could enhance anticonvulsant activity significantly .

Comparative Analysis

The following table summarizes some related compounds and their unique features compared to this compound:

Compound NameStructureUnique Features
2-Chloro-3-(trifluoromethyl)quinoxalineSimilar quinoxaline baseLacks the triazole ring
7-Chloro-[1,2,4]triazolo[3,4-b]quinoxalineContains both triazole and quinoxalineDifferent substitution pattern
5-Fluoro-[1,2,4]triazolo[3,4-b]quinoxalineFluorine instead of chlorinePotentially different biological activity

Q & A

Q. Optimization Tips :

  • Purify intermediates via column chromatography (e.g., cyclohexane/ethyl acetate gradient) to improve yields (up to 95%) .
  • Monitor reaction progress using TLC or NMR to avoid over-chlorination .

How can structure-activity relationship (SAR) studies optimize adenosine receptor affinity and selectivity?

Advanced SAR Strategies
SAR studies focus on substituent effects at the 1-, 4-, and 8-positions:

1-Position : Trifluoromethyl (CF₃) or ethyl groups enhance A1 receptor affinity (IC₅₀ = 28 nM) but reduce A2 selectivity. Phenyl groups at this position favor A2 binding (IC₅₀ = 21 nM) .

4-Position : Cyclohexylamino or isopropylamino groups improve A1 selectivity (>3000-fold), while NH₂ groups enhance A2 potency .

8-Position : Chlorine substituents increase A1 affinity and metabolic stability .

Q. Experimental Validation :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]CHA for A1, [³H]NECA for A2) in rat cortical or striatal homogenates .
  • Functional Antagonism : Measure cAMP modulation in fat cells (A1) or limbic forebrain slices (A2) to confirm antagonism .

Q. Table 1: Substituent Effects on Adenosine Receptor Affinity

PositionSubstituentA1 IC₅₀ (nM)A2 IC₅₀ (nM)Selectivity (A1/A2)
1CF₃2836012.9
1Phenyl210210.1
4Cyclohexylamino32>10,000>312

What in vitro models are used to evaluate the antidepressant potential of this compound?

Q. Basic Pharmacological Screening

Porsolt Forced Swim Test : Acute administration in rats to measure reduced immobility time, indicative of antidepressant-like effects .

cAMP Modulation Assays : Assess antagonism of adenosine-induced cAMP accumulation in limbic forebrain slices (A2 receptor activity) .

Receptor Profiling : Cross-screen against serotonin and dopamine receptors to exclude off-target effects .

Q. Key Findings :

  • Compounds with 8-chloro and 1-CF₃ groups show rapid-onset antidepressant effects (30% reduction in immobility time at 10 mg/kg) .

How can molecular docking guide the design of dual EGFR/tubulin polymerization inhibitors?

Q. Advanced Dual-Target Methodology

Scaffold Hybridization : Conjugate the triazoloquinoxaline core with chalcone moieties to enable dual EGFR and tubulin binding .

Docking Workflow :

  • EGFR Kinase Domain : Use AutoDock Vina to simulate interactions with ATP-binding sites (e.g., Thr766, Met769).
  • Tubulin Binding : Dock into the colchicine-binding site (β-tubulin) using PDB 1SA0 .

In Vitro Validation :

  • Cytotoxicity : Test against HePG-2, Hep-2, and Caco-2 cell lines via MTT assays (IC₅₀ < 10 µM for lead compounds) .
  • Tubulin Polymerization : Measure inhibition using fluorescence-based assays (e.g., 40% inhibition at 5 µM) .

Q. Table 2: Dual Inhibitor Activity Data

CompoundEGFR IC₅₀ (nM)Tubulin Inhibition (%)Caco-2 IC₅₀ (µM)
Chalcone-TQ-118452.3
Chalcone-TQ-222521.8

What methods assess positive inotropic activity in cardiac research?

Q. Advanced Functional Evaluation

Isolated Rabbit Heart Model : Measure left atrial stroke volume changes using Langendorff perfusion systems.

  • Protocol : Administer compounds at 3 × 10⁻⁵ M; compare to milrinone (positive control) .

Chronotropic Effects : Monitor heart rate to exclude arrhythmogenic risks .

SAR for Cardioactivity : Piperazine moieties at the 4-position enhance stroke volume (e.g., compound 6c: 12.53% increase vs. milrinone’s 2.46%) .

Q. Optimization :

  • Introduce benzoylpiperazine groups to improve solubility and reduce toxicity .

How can Topo II inhibition and DNA intercalation be experimentally validated?

Q. Advanced Mechanistic Studies

Topo II Decatenation Assay : Use kDNA as a substrate; measure inhibition via gel electrophoresis .

DNA Binding :

  • Ethidium Displacement : Quantify intercalation using fluorescence quenching (e.g., 50% displacement at 20 µM) .
  • Circular Dichroism : Monitor conformational changes in DNA structure .

Apoptosis Analysis : Flow cytometry to detect G2/M arrest and Annexin V staining in Caco-2 cells .

Q. Key Compound :

  • Bis-triazoloquinoxaline derivatives (e.g., 2-(bis-triazolo)sulfanyl-N-(4-fluorophenyl)acetamide) show Topo II IC₅₀ = 0.8 µM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline
Reactant of Route 2
4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.